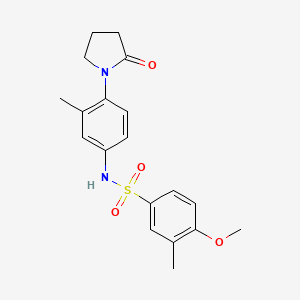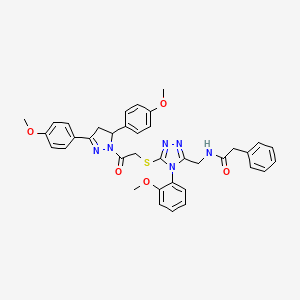
N-(4-ethylphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethylphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C24H27N3O5S and its molecular weight is 469.56. The purity is usually 95%.
BenchChem offers high-quality N-(4-ethylphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-ethylphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biological Effects and Toxicology
Studies have extensively explored the biological effects and toxicological aspects of related compounds such as acetamide and its derivatives, highlighting their commercial importance and the biological consequences of exposure. Kennedy (2001) discussed the toxicology of acetamide and related compounds, emphasizing their biological responses and the significant expansion of information on their environmental toxicology over the years (Kennedy, 2001).
Chemical Synthesis and Evaluation
Chemical synthesis and the evaluation of analogues for potential carcinogenicity or other biological activities have been subjects of research. Ashby et al. (1978) synthesized thiophene analogues of benzidine and 4-aminobiphenyl, evaluating their potential carcinogenicity, which provides insight into the structural analysis and biological evaluation processes relevant to compounds like N-(4-ethylphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide (Ashby et al., 1978).
Antioxidant Capacity and Advanced Oxidation Processes
The antioxidant capacity of various compounds, including the assessment of ABTS/PP decolorization assay, provides a foundation for understanding the antioxidant properties that could be related to N-(4-ethylphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide. Ilyasov et al. (2020) discussed reaction pathways in antioxidant capacity assays, which could be relevant for evaluating the antioxidant potential of similar compounds (Ilyasov et al., 2020).
Degradation Pathways and Environmental Impact
The degradation of acetaminophen by advanced oxidation processes, reviewed by Qutob et al. (2022), highlights the environmental impact and degradation pathways of pharmaceutical compounds, providing a framework for understanding how N-(4-ethylphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide might behave in various environments (Qutob et al., 2022).
Novel Mechanisms of Action
Exploring novel mechanisms of action for therapeutic compounds is crucial. The review of indolylarylsulfones as potent human immunodeficiency virus type 1 inhibitors by Famiglini and Silvestri (2018) presents the structure-activity relationship studies to improve the profile of these compounds, which can provide insight into the development and optimization of N-(4-ethylphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide for specific therapeutic applications (Famiglini & Silvestri, 2018).
Propiedades
IUPAC Name |
N-(4-ethylphenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O5S/c1-2-18-7-9-19(10-8-18)25-23(28)17-33(30,31)22-15-27(21-6-4-3-5-20(21)22)16-24(29)26-11-13-32-14-12-26/h3-10,15H,2,11-14,16-17H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRXVKEQUIPABRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-(N,N-dipropylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2797235.png)




![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2797243.png)
![2-(8-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2797245.png)

![Ethyl 2-{2-(diphenylmethylene)-1-[(4-methylphenyl)sulfonyl]hydrazino}acetate](/img/structure/B2797247.png)


![[(1-Benzylcyclohexyl)oxy]acetic acid](/img/structure/B2797254.png)

![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(2,4-difluorophenyl)ethan-1-one](/img/structure/B2797257.png)